N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a tert-butylphenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as samarium triflate.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a cyclization reaction involving β-diketones and a combination of Brønsted acid and copper(I) iodide.
Introduction of tert-Butylphenoxy Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as nanocatalysts or ionic liquid catalysts can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Industry: Utilized in the development of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell proliferation and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzoxazole ring structure.
Benzisoxazole: An analog with a nitrogen atom in position 2 instead of oxygen.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide is unique due to its combination of a benzoxazole ring with a tert-butylphenoxy acetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-25(2,3)18-10-14-20(15-11-18)29-16-23(28)26-19-12-8-17(9-13-19)24-27-21-6-4-5-7-22(21)30-24/h4-15H,16H2,1-3H3,(H,26,28) |
InChI Key |
NCCAHTNGYGUJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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